1H and 13C NMR chemical shifts for 5-Methoxy-2-(methoxymethyl)phenol
1H and 13C NMR chemical shifts for 5-Methoxy-2-(methoxymethyl)phenol
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Methoxy-2-(methoxymethyl)phenol
Introduction
5-Methoxy-2-(methoxymethyl)phenol is a substituted phenolic compound with potential applications in organic synthesis and medicinal chemistry. As with any novel compound, definitive structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide provides a comprehensive analysis of the anticipated ¹H and ¹³C NMR spectra of 5-Methoxy-2-(methoxymethyl)phenol. In the absence of published experimental data for this specific molecule, this document leverages fundamental NMR principles and extensive spectral data from analogous structures to predict and interpret its NMR chemical shifts. This predictive approach serves as a robust framework for researchers engaged in the synthesis and characterization of this and related molecules.
Theoretical Framework: Substituent Effects on the Phenolic Ring
The chemical shifts in the NMR spectrum of an aromatic compound are profoundly influenced by the electronic nature of its substituents. The interplay of inductive and resonance effects governs the electron density at each position on the benzene ring, which in turn determines the degree of shielding or deshielding experienced by the resident nuclei.
¹H NMR Spectroscopy Principles
In ¹H NMR, electron-donating groups (EDGs) increase the electron density on the aromatic ring, particularly at the ortho and para positions, through resonance. This increased electron density creates a localized magnetic field that opposes the main spectrometer field, "shielding" the protons at these positions and causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) deshield these protons, shifting their signals downfield.
For 5-Methoxy-2-(methoxymethyl)phenol, we have three key substituents to consider:
-
Hydroxyl (-OH) Group: A strong activating group that donates electron density via resonance, shielding the protons at the ortho and para positions.[1]
-
Methoxy (-OCH₃) Group: Also a strong activating group, its electron-donating effects will similarly shield its ortho and para positions.
-
Methoxymethyl (-CH₂OCH₃) Group: This group is generally considered to be weakly electron-withdrawing by induction due to the oxygen atom, but its overall effect on the aromatic ring is less pronounced than the -OH and -OCH₃ groups.
The phenolic hydroxyl proton itself exhibits a chemical shift that is highly variable and dependent on solvent, concentration, and temperature due to its involvement in hydrogen bonding.[2][3]
¹³C NMR Spectroscopy Principles
The principles of shielding and deshielding also apply to ¹³C NMR, though the effects are more pronounced over a much wider chemical shift range (~0-220 ppm). The chemical shift of a specific carbon atom in a substituted benzene ring can be estimated using empirical additivity rules, where the effects of each substituent are summed.[4] However, in polysubstituted rings, steric interactions and competing resonance effects can lead to deviations from simple additivity.[5]
Generally, the ipso-carbons (the carbons directly attached to the electron-donating -OH and -OCH₃ groups) are significantly deshielded and appear far downfield. The ortho and para carbons are shielded, while the meta carbons are only slightly affected.[4][5]
Predicted NMR Spectra for 5-Methoxy-2-(methoxymethyl)phenol
Based on the principles outlined above and analysis of spectral data for structurally related compounds such as guaiacol (2-methoxyphenol), creosol (2-methoxy-4-methylphenol), and other substituted phenols, we can predict the ¹H and ¹³C NMR spectra.[6][7][8]
Molecular Structure and Atom Numbering
For clarity in the spectral assignment, the following numbering scheme will be used:
Caption: Atom numbering for 5-Methoxy-2-(methoxymethyl)phenol.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-6 | 6.90 - 7.05 | d, J ≈ 2.5 Hz | 1H | Ortho to the strongly donating -OH group and meta to the -OCH₃ group. Expected to be the most downfield of the aromatic protons. Split by H-4 (meta coupling). |
| H-3 | 6.80 - 6.95 | d, J ≈ 8.5 Hz | 1H | Ortho to the -CH₂OCH₃ group and meta to the -OH group. Split by H-4 (ortho coupling). |
| H-4 | 6.70 - 6.85 | dd, J ≈ 8.5, 2.5 Hz | 1H | Ortho to the -OCH₃ group and para to the -CH₂OCH₃ group. Split by H-3 (ortho) and H-6 (meta). |
| -OH | 4.5 - 6.0 | br s | 1H | Highly variable and dependent on concentration and solvent. Typically a broad singlet. |
| -CH₂- (C7) | 4.60 - 4.75 | s | 2H | Methylene protons adjacent to the aromatic ring and an oxygen atom. Deshielded. |
| Ar-OCH₃ (C9) | 3.80 - 3.95 | s | 3H | Typical range for a methoxy group attached to an aromatic ring. |
| -CH₂OCH₃ (C8) | 3.35 - 3.50 | s | 3H | Methoxy group on an aliphatic chain, expected to be more shielded (upfield) than the aromatic methoxy. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | 148 - 152 | Ipso-carbon attached to the -OH group. Deshielded. |
| C-5 | 146 - 150 | Ipso-carbon attached to the -OCH₃ group. Deshielded. |
| C-2 | 128 - 132 | Ipso-carbon attached to the -CH₂OCH₃ group. |
| C-6 | 118 - 122 | Ortho to -OH and meta to -OCH₃. Shielded. |
| C-4 | 114 - 118 | Ortho to -OCH₃ and meta to -CH₂OCH₃. Shielded. |
| C-3 | 111 - 115 | Ortho to -CH₂OCH₃ and meta to -OH. Shielded. |
| -CH₂- (C7) | 70 - 75 | Aliphatic carbon attached to the aromatic ring and an oxygen atom. |
| Ar-OCH₃ (C9) | 55 - 57 | Typical chemical shift for an aromatic methoxy carbon.[9] |
| -CH₂OCH₃ (C8) | 58 - 62 | Aliphatic methoxy carbon. |
Experimental Protocol for NMR Analysis
To validate the predicted chemical shifts, the following experimental protocol is recommended. This procedure is designed to yield high-resolution spectra suitable for unambiguous structural confirmation.
Workflow for NMR Data Acquisition and Analysis
Sources
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- 3. Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
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- 6. researchgate.net [researchgate.net]
- 7. 2-METHOXY-5-METHYLPHENOL(1195-09-1) 1H NMR [m.chemicalbook.com]
- 8. creosol | C8H10O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 9. researchgate.net [researchgate.net]
